NSC 148129

Description

Non-structural carbohydrates (NSC), including soluble sugars (e.g., glucose, fructose, sucrose) and starch, serve as critical energy reserves and metabolic substrates in plants. NSC dynamics reflect carbon balance, stress adaptation, and growth strategies . Key findings from the evidence include:

- Functional roles: NSC support respiration, growth, and stress responses (e.g., drought) .

- Organ-specific allocation: Leaves prioritize soluble sugars for immediate energy, while roots and trunks store starch for long-term reserves .

- Environmental sensitivity: NSC concentrations vary with species, climate, and nutrient availability .

Properties

CAS No. |

25249-78-9 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

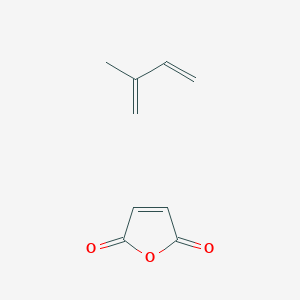

furan-2,5-dione;2-methylbuta-1,3-diene |

InChI |

InChI=1S/C5H8.C4H2O3/c1-4-5(2)3;5-3-1-2-4(6)7-3/h4H,1-2H2,3H3;1-2H |

InChI Key |

QDTNFRLPXCUGCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=C.C1=CC(=O)OC1=O |

Related CAS |

25249-78-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

NSC 148129 can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isoprene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of furan-2,5-dione; 2-methylbuta-1,3-diene often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

NSC 148129 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The furan ring and diene component can participate in substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

NSC 148129 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which furan-2,5-dione; 2-methylbuta-1,3-diene exerts its effects involves interactions with various molecular targets. The furan ring and diene component can participate in different pathways, leading to diverse biological and chemical outcomes. These interactions are often mediated by the compound’s ability to form reactive intermediates and engage in electron transfer processes .

Comparison with Similar Compounds

Comparison of NSC Across Species and Organs

Interspecies Variation

Studies highlight significant NSC differences among tree species:

- Deciduous vs. coniferous species : Deciduous trees like Betula platyphylla (white birch) exhibit higher NSC concentrations (e.g., 10–15% in leaves) compared to conifers like Pinus sylvestris (Scotch pine) .

- Drought adaptation : Larix gmelinii (Mongolian larch) in arid regions maintains elevated NSC levels (12% in bark) to buffer against water stress, outperforming Populus davidiana (aspen) and Ulmus japonica (elm) under similar conditions .

Organ-Specific Allocation

NSC distribution varies by organ, reflecting functional priorities:

- Root starch dominance : Roots of Quercus mongolica (Mongolian oak) store >20% starch, acting as a critical carbon sink .

- Bark as a buffer : Bark NSC in Larix gmelinii is 3–5× higher than in sapwood, enabling rapid mobilization during drought .

Environmental and Anthropogenic Influences on NSC

Drought Stress

- Short-term drought : Larix gmelinii converts starch to soluble sugars (↑ 3.7× sugar:starch ratio) to sustain metabolism, with minimal impact on total NSC .

- Long-term drought : Caragana microphylla (small-leaf pea shrub) redistributes NSC to roots (↑ 25% starch in fine roots) to enhance survival .

Nutrient Availability

- Nitrogen/phosphorus fertilization : In Linum usitatissimum (flax), high nitrogen reduces leaf NSC (↓ 15%) but boosts post-flowering photosynthesis, while phosphorus enhances starch storage (↑ 30%) and yield .

Q & A

Basic Research Questions

Q. What foundational steps should guide the initial experimental design for studying NSC 148129?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., synthesis methods, biological targets, or conflicting results). Formulate hypotheses using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific significance . Design experiments with clearly defined variables (e.g., dose-response ranges, control groups) and measurable outcomes, adhering to principles of reproducibility outlined in the National Science Education Standards . Include validation steps for chemical identity and purity, as emphasized in experimental reporting guidelines .

Q. How can researchers ensure data accuracy and reproducibility in this compound studies?

- Methodological Answer : Implement strict protocols for data collection (e.g., triplicate measurements, blinded analyses) and document all experimental conditions (e.g., temperature, solvent systems, instrumentation calibration). Use statistical tools like standard deviation or confidence intervals to quantify variability. Cross-validate results with orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) . Follow reporting standards for chemical experiments, including detailed supplementary materials for replication .

Q. What strategies are effective for formulating hypothesis-driven research questions about this compound?

- Methodological Answer : Ground questions in theoretical frameworks (e.g., structure-activity relationships, mechanistic pathways) and prior evidence. Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to narrow scope. Example: "Does this compound inhibit [specific enzyme] more effectively than [comparator compound] under [defined conditions]?" Test hypotheses using dose-response assays and statistical models (e.g., IC50 calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables contributing to discrepancies (e.g., assay protocols, cell lines, compound purity). Replicate critical experiments under standardized conditions, controlling for confounding factors like solvent effects or batch variability . Use sensitivity analyses to quantify the impact of methodological differences. Publish negative results to enhance transparency .

Q. What advanced methodologies are suitable for elucidating the mechanistic action of this compound?

- Methodological Answer : Combine in silico approaches (e.g., molecular docking, QSAR modeling) with in vitro validation (e.g., enzyme kinetics, CRISPR-edited cell lines). Employ omics technologies (proteomics, transcriptomics) to map downstream pathways. Use isotopic labeling or fluorescence-based assays for real-time monitoring of target engagement . Validate findings with knockout/knockdown models to establish causality.

Q. How should researchers optimize this compound synthesis for academic-scale reproducibility?

- Methodological Answer : Document reaction parameters (e.g., catalysts, stoichiometry, purification steps) in machine-readable formats. Compare yields and purity across multiple batches using analytical chromatography. Share synthetic protocols in supplementary materials with step-by-step troubleshooting guides . Collaborate with computational chemists to refine reaction pathways via DFT calculations or retrosynthetic analysis.

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA or mixed-effects models to account for inter-experimental variability. Validate assumptions with residual plots and goodness-of-fit tests. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive features .

Data Analysis and Interpretation

Q. How can researchers ensure ethical and unbiased data interpretation in this compound studies?

- Methodological Answer : Pre-register study designs and analysis plans to reduce confirmation bias. Use blinded data analysis where feasible. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and funding sources transparently .

Q. What frameworks support rigorous validation of this compound's therapeutic potential?

- Methodological Answer : Follow translational research pipelines:

In vitro proof-of-concept (e.g., target selectivity, cytotoxicity).

In vivo efficacy (e.g., rodent models with pharmacokinetic profiling).

Biomarker validation (e.g., PD markers via ELISA or flow cytometry).

Use the ARRIVE guidelines for preclinical reporting to enhance rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.